2-Desisopropyl-2-phenyl Repaglinide, also referred to as Repaglinide Impurity, is a significant impurity encountered during the synthesis of Repaglinide, an oral antidiabetic medication primarily used for managing type 2 diabetes. Repaglinide functions by stimulating insulin secretion from the pancreas, thus helping to lower blood glucose levels after meals. The chemical structure of 2-Desisopropyl-2-phenyl Repaglinide is similar to that of Repaglinide, differing mainly in the absence of an isopropyl group. This compound can also be labeled with deuterium isotopes, resulting in 2-Desisopropyl-2-phenyl Repaglinide-d5, which serves as an internal standard in analytical chemistry for quantifying Repaglinide and its impurities .
The compound is classified under pharmaceutical impurities and is associated with the therapeutic class of antidiabetic agents. It has been cataloged under various identifiers, including CAS number 107362-12-9 for the non-labeled form and CAS number 1346598-75-1 for the deuterated form. Its molecular formula is C30H36N2O4 for the standard version and C30H29D5N2O4 for the deuterated variant .
The synthesis of 2-Desisopropyl-2-phenyl Repaglinide typically occurs during the manufacturing process of Repaglinide itself. Common synthetic routes involve controlled reactions of starting materials under specific conditions. The formation of this impurity can occur through:
The degradation kinetics generally follow first-order kinetics in acidic (e.g., hydrochloric acid) or alkaline (e.g., sodium hydroxide) environments, indicating a predictable degradation rate over time .
The molecular structure of 2-Desisopropyl-2-phenyl Repaglinide can be represented by its molecular formula C30H36N2O4. The structural features include:
For the deuterated version (2-Desisopropyl-2-phenyl Repaglinide-d5), five hydrogen atoms are replaced with deuterium, which allows for enhanced tracking in analytical studies.
The primary chemical reactions involving 2-Desisopropyl-2-phenyl Repaglinide include:
These reactions are essential for understanding the stability and behavior of Repaglinide in pharmaceutical formulations.
Repaglinide itself acts by binding to specific receptors on pancreatic beta cells, leading to an increase in insulin secretion. Understanding impurities like 2-Desisopropyl-2-phenyl Repaglinide helps ensure that these mechanisms remain effective by minimizing adverse effects caused by impurities .
The physical properties of 2-Desisopropyl-2-phenyl Repaglinide include:
Chemical properties include:
Additional relevant data:
Property | Value |
---|---|
Molecular Formula | C30H36N2O4 |
Molecular Weight | 488.63 g/mol |
Purity | ≥98% |
The primary application of 2-Desisopropyl-2-phenyl Repaglinide lies in analytical chemistry as an internal standard for quantifying Repaglinide and its related impurities. This usage is crucial for ensuring quality control in pharmaceutical manufacturing processes.
Furthermore, stable isotope-labeled compounds like 2-Desisopropyl-2-phenyl Repaglinide-d5 are employed in metabolic studies, environmental monitoring, and as reference standards in various analytical techniques such as nuclear magnetic resonance spectroscopy .
Repaglinide (C₂₇H₃₆N₂O₄) is a rapid-acting insulin secretagogue classified as a meglitinide, prescribed for glycemic control in type 2 diabetes mellitus. It targets pancreatic β-cell ATP-dependent potassium channels (SUR1 receptors), stimulating glucose-dependent insulin secretion within 30 minutes of administration. This mechanism specifically addresses postprandial hyperglycemia, distinguishing it from sulfonylureas due to its shorter half-life (<60 minutes) and reduced hypoglycemia risk. Repaglinide undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2C8 isoenzymes, resulting in a bioavailability of approximately 56% due to significant first-pass effects. Its pharmacokinetic profile necessitates preprandial dosing but allows flexibility in meal scheduling [2] [5].
Table 1: Pharmacokinetic Properties of Repaglinide
Property | Value | Clinical Relevance |
---|---|---|
Biological Half-life | ~1 hour | Requires multiple daily doses |
Peak Plasma Concentration | 30-60 minutes | Optimal preprandial timing |
Protein Binding | >98% (Albumin) | Limited drug interactions |
Metabolic Enzymes | CYP3A4/CYP2C8 | Susceptible to pharmacokinetic interactions |
Primary Excretion Route | Biliary (90%) | Safer in renal impairment |
Recent advancements include nanocrystal formulations engineered via microfluidic technology to enhance solubility and dissolution rates. These formulations exhibit particle sizes of 71.31 ± 11 nm and improve saturation solubility by 3.2-fold compared to raw Repaglinide, significantly lowering IC₅₀ values and blood glucose levels in preclinical models at reduced doses (0.5 mg/kg) [5].
Pharmaceutical impurities—including related substances, degradation products, and residual solvents—are rigorously monitored under ICH Q3A/B guidelines. For Repaglinide, impurities exceeding the identification threshold of 0.1% require structural characterization and toxicological evaluation. Regulatory authorities (e.g., FDA, EMA) mandate strict impurity control due to potential impacts on drug safety, efficacy, and stability. Impurities may arise during synthesis (e.g., incomplete purification), storage (e.g., oxidation), or from starting materials, necessitating advanced analytical methods like High-Performance Liquid Chromatography (HPLC) with photodiode array detection for quantification [3] [4] [9].
Table 2: Common Repaglinide Impurities and Regulatory Thresholds
Impurity Name | CAS Number | Molecular Formula | Identification Threshold |
---|---|---|---|
2-Desisopropyl-2-phenyl Repaglinide | 107362-12-9 | C₃₀H₃₆N₂O₄ | 0.10% |
Repaglinide Impurity A | 220438-80-2 | C₁₁H₁₂O₅ | 0.05% |
Repaglinide ethyl ester | 147770-06-7 | C₂₉H₄₀N₂O₄ | 0.15% |
rac-2-Despiperidyl-2-amino Repaglinide | 874908-11-9 | C₂₂H₂₈N₂O₄ | 0.10% |
Studies isolate impurities using preparative HPLC with mobile phases like acetonitrile-phosphate buffer, detecting four major impurities at levels ≤0.1% in bulk batches. These impurities are structurally elucidated via spectroscopic techniques (e.g., NMR, MS) to confirm identities and establish control strategies [3] [6] [9].
2-Desisopropyl-2-phenyl Repaglinide (C₃₀H₃₆N₂O₄) is a process-related impurity arising during Repaglinide synthesis. Its structure differs from the parent drug by replacing the isopropyl group with a phenyl ring at the C-2 position of the amino acid side chain. This modification alters molecular geometry and polarity, evidenced by:
The impurity forms through nucleophilic substitution during the coupling stage of Repaglinide synthesis, where phenyl-containing reagents compete with intended reactants. Its presence in formulations is minimized to <0.1% through optimized purification techniques, including crystallization and chromatography, ensuring compliance with ICH limits. Functionally, 2-Desisopropyl-2-phenyl Repaglinide exhibits negligible pharmacological activity due to steric hindrance impairing SUR1 receptor binding, confirmed by in vitro assays showing >95% reduced insulinotropic effects compared to Repaglinide [3] [6] [8].
Table 3: Structural Comparison of Repaglinide and 2-Desisopropyl-2-phenyl Impurity
Property | Repaglinide | 2-Desisopropyl-2-phenyl Impurity |
---|---|---|
Molecular Formula | C₂₇H₃₆N₂O₄ | C₃₀H₃₆N₂O₄ |
Molecular Weight | 452.59 g/mol | 486.60 g/mol |
Key Functional Group | C-2 isopropyl substituent | C-2 phenyl substituent |
Receptor Binding Affinity | High (Kd = 4.2 nM) | Low (Kd > 500 nM) |
Origin in Synthesis | N/A | Side reaction during coupling |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7